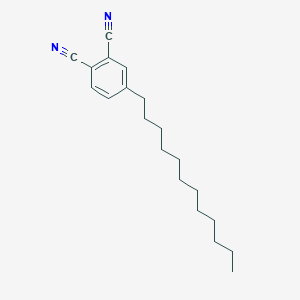

4-Dodecylphthalonitrile

Description

Contextual Significance of Phthalonitrile (B49051) Scaffolds in Advanced Functional Materials

Phthalonitrile-based compounds are precursors to an exceptionally stable class of polymers known as polyphthalocyanines. These materials are renowned for their outstanding thermal and oxidative stability, making them suitable for applications in extreme environments, such as those encountered in the aerospace, marine, and electronics industries. nih.gov The polymerization of phthalonitrile monomers proceeds through the cyano (C≡N) groups, forming a highly cross-linked, robust network structure. nih.gov This network can consist of phthalocyanine (B1677752), isoindoline, or triazine moieties, depending on the curing conditions. nih.gov

The versatility of the phthalonitrile scaffold lies in the ability to modify its properties by attaching various substituent groups to the benzene (B151609) ring. google.com These modifications can influence the processability of the resin, the final properties of the cured polymer, and can introduce novel functionalities. google.comgoogle.com For instance, the introduction of flexible side chains can enhance solubility and lower the melting point of the precursor, while the incorporation of specific chromophores can lead to materials with tailored optical properties. google.comgoogle.com Phthalonitrile resins are particularly valued for their potential to replace metals in high-temperature applications, broadening the operational limits of polymeric materials. google.com

Rationale for Dodecyl Substitution: Influence on Molecular Architecture, Self-Assembly, and Precursor Design

The incorporation of a dodecyl group (a twelve-carbon alkyl chain) onto the phthalonitrile backbone at the 4-position is a strategic design choice that imparts several desirable characteristics. This long alkyl chain significantly influences the molecular architecture, which in turn affects the material's bulk properties.

Molecular Architecture and Self-Assembly: The dodecyl tail introduces a significant volume of non-polar, flexible hydrocarbon into the otherwise rigid and polar phthalonitrile structure. This has a profound effect on intermolecular interactions. The alkyl chains can disrupt the strong π-π stacking that is characteristic of unsubstituted phthalonitrile, leading to a reduction in the melting point and an increase in solubility in organic solvents. google.com This enhanced solubility is a critical factor for the processing of these materials. google.com

Furthermore, the presence of long alkyl chains can induce self-assembly into ordered structures, particularly liquid crystalline phases. acs.org While research on the self-assembly of mono-substituted 4-dodecylphthalonitrile is not extensively documented, studies on related bis(dodecyl)phthalonitriles demonstrate the formation of columnar mesophases. In these phases, the flat phthalocyanine cores stack into columns, with the molten alkyl chains providing fluidity. This behavior is crucial for applications in organic electronics and sensors.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its application in the formulation of high-performance thermosetting resins with tailored properties. Patents reveal its use as a key ingredient to control the crosslinking density and processing parameters of phthalonitrile-based composites. acs.org The main research trajectories include:

Development of Low-Viscosity Resin Systems: this compound is being investigated as a reactive plasticizer in formulations with oligomeric phthalonitriles. acs.org This approach aims to create resin systems with a large processing window, meaning a significant temperature difference between the melting point and the onset of curing. nih.gov This allows for better control over the manufacturing process of composite parts. nih.gov

Enhancing the Performance of Advanced Composites: By incorporating this compound, researchers are aiming to improve the toughness and reduce the brittleness of phthalonitrile thermosets without significantly compromising their high-temperature performance. Its use in formulations for applications in aerospace, naval, and automotive industries is a key area of development. acs.org

Precursors for Functional Phthalocyanines: While direct research is limited, the synthesis of asymmetrically substituted phthalocyanines is an active area of investigation. mdpi.comnih.gov this compound can serve as a precursor for such molecules, where the single dodecyl chain can influence the solubility and aggregation behavior of the resulting phthalocyanine, which is important for applications in photodynamic therapy, catalysis, and nonlinear optics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28N2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-dodecylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3 |

InChI Key |

DTEFBFYHAVVRLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dodecylphthalonitrile: Catalytic Pathways and Reaction Engineering

Classical and Modern Approaches to Phthalonitrile (B49051) Ring Formation with Alkyl Functionality

The introduction of an alkyl chain, such as a dodecyl group, onto a phthalonitrile core can be achieved through several synthetic routes. These methods are designed to build the molecule by either forming the dicyano-aromatic structure first and then adding the alkyl group, or by starting with an alkyl-substituted benzene (B151609) derivative and subsequently introducing the nitrile functionalities.

Nucleophilic Aromatic Substitution Strategies for Cyano Group Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of substituted phthalonitriles. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of alkylphthalonitriles, this often involves the displacement of a halide or a nitro group by a cyanide ion. The aromatic ring is typically activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com

A common approach involves starting with a di-substituted benzene ring that already contains the dodecyl group and suitable leaving groups at the positions where the cyano groups are to be introduced. For instance, a dodecyl-substituted dihalobenzene can be reacted with a cyanide source, such as copper(I) cyanide in the Rosenmund-von Braun reaction, to yield the desired 4-dodecylphthalonitrile. organic-chemistry.orgsynarchive.comwikipedia.org This reaction is typically carried out in a high-boiling polar solvent like DMF or nitrobenzene. organic-chemistry.org

Table 1: Comparison of Nucleophilic Aromatic Substitution Methods

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl halide, CuCN | High temperature, polar solvent (e.g., DMF, pyridine) organic-chemistry.org | Well-established | Harsh conditions, difficult product purification organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions in Alkylphthalonitrile Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl nitriles, offering milder reaction conditions and broader functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. researchgate.netrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a ligand. researchgate.net

The cyanation of aryl halides using palladium catalysts has been extensively studied. organic-chemistry.orgnih.gov A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a less toxic alternative to other cyanating agents. researchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction, with phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) being commonly used. organic-chemistry.org

Table 2: Key Parameters in Palladium-Catalyzed Cyanation

| Parameter | Description | Common Examples |

|---|---|---|

| Catalyst | The palladium source that facilitates the reaction. | Pd₂(dba)₃, Pd/C, [Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂,₃,₄}(µ-Br)]₂ researchgate.netorganic-chemistry.orgscispace.com |

| Ligand | A molecule that coordinates to the palladium center, influencing its reactivity and stability. | dppf, t-BuXPhos organic-chemistry.orgnih.gov |

| Cyanide Source | The reagent that provides the cyanide group. | Zn(CN)₂, K₄[Fe(CN)₆] researchgate.netscispace.com |

| Solvent | The medium in which the reaction is carried out. | DMAC, DMF, THF/H₂O organic-chemistry.orgnih.govscispace.com |

Multistep Organic Synthesis Pathways for Dodecyl Chain Integration onto Phthalonitrile Core

The synthesis of this compound can also be accomplished through a multi-step sequence that strategically builds the molecule. lumenlearning.commedium.comtrine.edu This approach offers flexibility in introducing different functional groups and controlling the final structure. A plausible multi-step pathway could start from a readily available aromatic compound, which is then sequentially functionalized. researchgate.nethitec-zang.de

For example, a synthesis could begin with the Friedel-Crafts acylation of a suitable benzene derivative to introduce a dodecanoyl group. This ketone can then be reduced to the corresponding dodecyl group. Subsequent steps would focus on introducing the two nitrile groups onto the aromatic ring. This might involve nitration followed by reduction to an amine, which can then be converted to a nitrile via a Sandmeyer reaction. Alternatively, halogenation of the aromatic ring followed by a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction could be employed to install the nitrile groups. organic-chemistry.orgsynarchive.comrsc.org The order of these steps is critical to ensure the correct regiochemistry of the final product. lumenlearning.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. rsc.org This includes the use of less hazardous solvents, energy-efficient reaction conditions, and renewable starting materials. rsc.orgnih.gov

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. mdpi.com By directly heating the reaction mixture, microwaves can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. oatext.com

The synthesis of phthalonitrile derivatives can benefit from microwave irradiation. conicet.gov.ar For instance, palladium-catalyzed cyanation reactions can be performed under microwave conditions, often leading to faster conversions. scispace.com The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Often hours | Typically minutes organic-chemistry.orgnih.gov |

| Energy Efficiency | Lower | Higher |

| Temperature Gradient | Can be significant | More uniform heating |

Solvent-Free and Sustainable Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. ijrap.net Solid-state reactions, where the reactants are mixed together in the absence of a solvent, can be highly efficient. researchgate.netmdpi.com

For the synthesis of phthalonitriles, solid-state approaches are being explored. aalto.fi These methods can involve grinding the reactants together or using a minimal amount of a liquid assistant to facilitate the reaction. rsc.org The use of solid-supported reagents, where a catalyst or reactant is immobilized on a solid support like clay or silica (B1680970), can also simplify product purification and allow for catalyst recycling. researchgate.net Furthermore, the use of more sustainable solvents, such as those derived from renewable resources, is being investigated to replace traditional high-boiling, toxic solvents like DMF and nitrobenzene. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for Research-Scale Production

The research-scale production of this compound is typically achieved through the reaction of a dodecyl-containing nucleophile with an activated phthalonitrile ring, such as 4-nitrophthalonitrile (B195368) or 4,5-dichlorophthalonitrile. A common and effective method is the ether linkage formation between a phenol (B47542) and 4-nitrophthalonitrile. The optimization of this synthesis involves a careful balance of several key parameters including the choice of base, solvent, temperature, and reaction time to maximize conversion and minimize side-product formation.

A representative synthesis involves the reaction of a substituted phenol with 4-nitrophthalonitrile in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction is often performed in a two-stage solvent system. Initially, a solvent like toluene (B28343) is used with a Dean-Stark trap to facilitate the formation of the intermediate phenoxide salt by removing water azeotropically. google.com Following the formation of the salt, the toluene can be distilled off to increase the reaction temperature, or a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is used to ensure the reactants remain in solution and to accelerate the rate of the nucleophilic substitution. google.com

The temperature is a critical parameter; the initial salt formation may be carried out at the reflux temperature of toluene (around 110°C), while the subsequent substitution reaction is typically held at a lower temperature, such as 80°C, for several hours to ensure complete reaction without promoting decomposition or side reactions. google.comgoogle.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum consumption of the starting materials.

The following table summarizes key parameters and their effects on the synthesis, based on established chemical principles for nucleophilic aromatic substitution reactions.

| Parameter | Variation | Effect on Reaction | Typical Value/Condition |

|---|---|---|---|

| Base | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases can lead to faster reactions but may increase side products. Weaker bases like K₂CO₃ are often sufficient and easier to handle. | K₂CO₃ |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) vs. Nonpolar (e.g., Toluene) | Polar aprotic solvents are excellent for SNAr reactions, solvating the cation and leaving the nucleophile highly reactive. Toluene is primarily used for azeotropic water removal. | DMSO / Toluene google.comgoogle.com |

| Temperature | Low (e.g., 60°C) vs. High (e.g., 100°C) | Higher temperatures increase the reaction rate but can lead to decomposition or unwanted byproducts. An optimal temperature provides a reasonable rate without compromising purity. | 80-85°C for substitution google.com |

| Reaction Time | Short (e.g., 2-4h) vs. Long (e.g., 6-18h) | Time is optimized to allow for the complete consumption of the limiting reagent. Insufficient time leads to low yield, while excessive time can promote side reactions. | 6-8 hours google.com |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is paramount, as impurities can negatively affect subsequent polymerization or cyclotetramerization reactions. The purification of this compound begins after the reaction is deemed complete.

The typical workup procedure involves cooling the reaction mixture and pouring it into a dilute acidic solution, such as 5% aqueous HCl. google.comgoogle.com This step serves to neutralize any remaining base and protonate the intermediate phenoxide, causing the organic product to precipitate out of the aqueous phase as a solid. The crude solid is then collected by filtration, for instance, using a Büchner funnel. google.com

Following collection, the solid is subjected to a series of washes. Washing with distilled water until the filtrate is neutral is crucial for removing inorganic salts (e.g., KCl, NaNO₂) and residual acid. google.com Further washes with solvents in which the product has low solubility at room temperature, such as methanol (B129727) or ethanol, can remove more polar organic impurities.

For achieving high purity required for many applications, chromatographic techniques are essential. The long dodecyl chain imparts good solubility in common organic solvents, which facilitates purification by column chromatography. psu.edu A slurry of the crude product is typically loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. The fractions are collected and monitored by TLC to isolate the pure compound.

After purification, the solvent is removed from the collected fractions using a rotary evaporator, and the resulting solid is dried under high vacuum to remove any residual solvent, yielding the final high-purity product. google.com

The table below outlines a general purification strategy for this compound.

| Purification Step | Purpose | Impurities Removed | Result |

|---|---|---|---|

| Acidic Quench (e.g., 5% HCl) | Precipitate the product and neutralize the base. | Unreacted base (K₂CO₃), phenoxide salts. | Crude solid product. google.com |

| Aqueous Wash | Remove water-soluble inorganic byproducts. | Inorganic salts (e.g., KCl), residual acid. | Neutral, washed crude solid. google.com |

| Solvent Wash (e.g., Methanol) | Remove highly polar organic impurities. | Residual DMSO, certain side products. | Pre-purified solid. |

| Column Chromatography | Separate the product from closely related impurities. | Unreacted starting materials, side-products from incomplete reactions or over-reaction. | Isolated pure fractions in solution. psu.edu |

| Solvent Evaporation & Vacuum Drying | Isolate the final product. | Eluent solvents (e.g., hexane, ethyl acetate). | High-purity solid this compound. google.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Dodecylphthalonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, a complete and detailed map of the molecular framework of 4-dodecylphthalonitrile can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the aliphatic protons of the dodecyl chain. The protons on the phthalonitrile (B49051) ring typically exhibit an AMX spin system, leading to characteristic splitting patterns. isuct.ru The aromatic region is expected to show three signals: a doublet for the proton ortho to the cyano group, a doublet for the proton meta to the cyano group, and a doublet of doublets for the remaining proton. isuct.ru The dodecyl chain produces a triplet for the terminal methyl (-CH₃) group, a complex multiplet for the bulk of the methylene (B1212753) (-(CH₂)₁₀-) groups, and a distinct triplet for the methylene group directly attached to the aromatic ring (-Ar-CH₂-), which is shifted downfield due to the ring's deshielding effect.

Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. ceitec.cz Key signals include those for the two non-equivalent nitrile carbons (C≡N) typically found in the 110-120 ppm range, and the six distinct aromatic carbons. ucl.ac.uk The dodecyl chain gives rise to a series of signals in the aliphatic region (typically 14-35 ppm), with the terminal methyl carbon appearing at the highest field (lowest ppm value). The carbon atom of the methylene group attached to the aromatic ring is shifted further downfield compared to the other aliphatic carbons. The low natural abundance and lower gyromagnetic ratio of the ¹³C isotope make it less sensitive than ¹H NMR, often requiring longer acquisition times. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Exact chemical shift values can vary based on the solvent and instrument frequency. The data below is a representative prediction based on analysis of similar alkyl-substituted phthalonitriles.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Atom Type |

| Aromatic-H | ~7.3-8.1 (m, 3H) | - | Methine (CH) |

| Aromatic-C | - | ~115-150 | Quaternary/Methine |

| Nitrile-C (CN) | - | ~115-118 | Quaternary (C) |

| Ar-C H₂- | ~2.7 (t, 2H) | ~35 | Methylene (CH₂) |

| -(CH₂)₁₀- | ~1.2-1.6 (m, 20H) | ~22-32 | Methylene (CH₂) |

| -CH₃ | ~0.88 (t, 3H) | ~14 | Methyl (CH₃) |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two to three bonds (H-C-H or H-C-C-H). libretexts.org For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. It would also reveal the connectivity of the entire dodecyl chain, showing a correlation from the Ar-CH₂- protons to the next CH₂ group, and sequentially along the chain to the terminal methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH coupling). ceitec.cz It allows for the unambiguous assignment of each carbon signal that has attached protons. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and each methylene and methyl proton signal of the dodecyl chain would be linked to its specific carbon resonance. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.orgyoutube.com This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons). Key HMBC correlations for this compound would include:

Correlations from the Ar-CH₂- protons to the aromatic carbons, confirming the attachment point of the alkyl chain.

Correlations from the aromatic protons to the quaternary nitrile carbons, confirming the structure of the phthalonitrile core.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comwiley-vch.de

For this compound, the most prominent and diagnostically important band is the nitrile (C≡N) stretching vibration. This appears as a sharp, strong absorption in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile functional groups. researchgate.net

Other significant vibrations include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands confirm the presence of the aromatic ring.

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arise from the numerous C-H bonds of the long dodecyl chain.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H Bending: Vibrations for the methylene and methyl groups appear in the 1375-1470 cm⁻¹ region.

Raman spectroscopy is also effective for identifying these groups. The symmetric C≡N stretch is often strong in the Raman spectrum, as is the aromatic ring breathing mode. americanpharmaceuticalreview.com The complementary nature of the two techniques provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR (Strong), Raman (Strong) |

| Aromatic C-H | Stretching | 3000 - 3100 | IR (Variable), Raman (Strong) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | IR (Strong, Sharp), Raman (Strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR (Variable), Raman (Variable) |

| Aliphatic C-H | Bending | 1375 - 1470 | IR (Variable), Raman (Variable) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and structural analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring molecular masses with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. measurlabs.combioanalysis-zone.com For this compound (molecular formula C₂₀H₂₈N₂), the calculated monoisotopic mass is 296.2252 Da. An HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. lcms.cz

While this compound is a monomeric compound, it is frequently used as a precursor in the synthesis of larger, oligomeric structures, most notably phthalocyanines, which are tetramers of phthalonitrile units. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an ideal technique for analyzing these large, often non-volatile macromolecules. bruker-daltonics.jp In MALDI-TOF, the analyte is co-crystallized with a matrix material, which absorbs laser energy, leading to soft ionization and desorption of the intact macromolecule. annexpublishers.com This allows for the accurate mass determination of the resulting phthalocyanine (B1677752) oligomers, confirming the success of the tetramerization reaction and providing information on the molecular weight distribution of the product. researchgate.net

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its isomers. These techniques provide quantitative data on the presence of impurities and isomeric distribution, which are critical for ensuring the quality and performance of the final products derived from it.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of non-volatile compounds and is widely used to determine the purity of substituted phthalonitriles. mdpi.comresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure, allowing for high resolution and sensitivity. mtoz-biolabs.com For this compound, a reversed-phase HPLC method is typically employed.

In a typical HPLC analysis of this compound, a C18 column is used as the stationary phase, which is a non-polar phase that retains the analyte based on hydrophobic interactions. The mobile phase is a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.gov The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, allowing for the sequential elution of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the phthalonitrile moiety exhibits strong absorbance in the ultraviolet region. nih.gov The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. chromatographyonline.com This method can achieve high precision, with assay specification limits often in the range of 99-101%. chromforum.org

Table 1: Typical HPLC Parameters for Purity Analysis of Substituted Phthalonitriles

| Parameter | Value |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile and Water/Buffer |

| Elution Mode | Gradient |

| Detector | UV-Vis |

| Wavelength | 290 nm nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min nih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile organic compounds in a sample. nih.govnih.gov It is particularly useful for detecting volatile impurities that may be present in this compound from its synthesis or degradation. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ionized molecules. nih.gov

The analysis of this compound for volatile impurities would involve dissolving the sample in a suitable solvent and injecting it into the GC. The separation is typically performed on a capillary column with a non-polar stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, which can be compared to spectral libraries for identification. copernicus.org This technique is capable of detecting impurities at very low levels, often in the parts-per-billion (ppb) range. restek.comturkjps.org Common impurities could include residual solvents from the synthesis or smaller alkylated phthalonitrile derivatives.

Table 2: Illustrative GC-MS Parameters for Impurity Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Solid-State Characterization

Table 3: Representative Crystallographic Data for a Substituted Phthalonitrile

| Parameter | Example Value (for 4-(2-methoxyphenoxy)phthalonitrile) iucr.orgiucr.org |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 15.587 (2) researchgate.net |

| b (Å) | 8.5805 (12) researchgate.net |

| c (Å) | 15.259 (2) researchgate.net |

| β (˚) | 102.448 (3) researchgate.net |

| Volume (ų) | 1992.9 (5) researchgate.net |

| Z | 4 researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis in Derived Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.comspecs-group.cominnovatechlabs.com XPS is particularly valuable for characterizing thin films and modified surfaces of materials derived from this compound, such as phthalocyanine complexes. diva-portal.org

In an XPS experiment, the sample surface is irradiated with a beam of X-rays, causing the emission of core-level electrons. innovatechlabs.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. innovatechlabs.com Furthermore, small shifts in the binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. For example, in phthalocyanines derived from this compound, XPS can distinguish between the different nitrogen environments (e.g., aza-bridging nitrogens and peripheral nitrogens) and determine the oxidation state of the central metal atom. acs.orgresearchgate.netnih.govmdpi.com

Table 4: Typical N 1s Binding Energies in Metal-Free Phthalocyanines Derived from Substituted Phthalonitriles

| Nitrogen Environment | Binding Energy (eV) |

|---|---|

| N-H (inner core) | ~399.6 - 399.8 acs.orgnih.gov |

| Nmeso (aza-bridging) | ~398.1 - 398.2 acs.orgnih.gov |

| Ncore (unprotonated inner core) | ~397.7 - 397.8 acs.orgnih.gov |

Reactivity Studies and Controlled Derivatization of 4 Dodecylphthalonitrile: Pathway to Novel Macrocycles and Polymers

Macrocyclization Reactions: Formation of Alkyl-Substituted Phthalocyanines

The synthesis of phthalocyanines from 4-dodecylphthalonitrile is a cornerstone of its reactivity, leading to the formation of soluble, functional macrocycles. The long dodecyl chain imparts significantly improved solubility in organic solvents compared to the parent unsubstituted phthalocyanines, which are notoriously insoluble. This enhanced solubility is crucial for their purification, characterization, and processing for various applications. The core reaction involves the cyclotetramerization of four this compound units.

The most prevalent and efficient method for synthesizing metallophthalocyanines (MPcs) involves a metal-templated cyclotetramerization. researchgate.nettubitak.gov.tr In this process, a metal salt acts as a template, coordinating with the nitrogen atoms of the nitrile groups and directing the four phthalonitrile (B49051) molecules to arrange in a cyclic manner. researchgate.net The reaction is typically conducted in high-boiling solvents such as 1-pentanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.

A wide array of metal ions can be incorporated into the phthalocyanine (B1677752) core, allowing for the fine-tuning of the resulting MPc's electronic, optical, and catalytic properties. The choice of the metal template dictates the specific reaction conditions required for optimal yield and purity.

| Metal Salt Precursor | Solvent | Base | Resulting Metallophthalocyanine |

|---|---|---|---|

| Zn(OAc)₂ | 1-Pentanol | DBU | Tetrakis(4-dodecyl)phthalocyaninato Zinc(II) |

| CuCl₂ | DMF | DBU | Tetrakis(4-dodecyl)phthalocyaninato Copper(II) |

| CoCl₂ | 1-Pentanol | DBU | Tetrakis(4-dodecyl)phthalocyaninato Cobalt(II) |

| NiCl₂ | Dimethylaminoethanol | None | Tetrakis(4-dodecyl)phthalocyaninato Nickel(II) |

| Pd(OAc)₂ | DMF/1-Pentanol | DBU | Tetrakis(4-dodecyl)phthalocyaninato Palladium(II) |

The synthesis of metal-free phthalocyanines (H₂Pcs) from this compound is also a well-established procedure. This reaction is typically achieved by heating the phthalonitrile precursor in a high-boiling solvent with a strong base, such as an alkali metal alkoxide, in the absence of a metal salt. The resulting metal-free phthalocyanine, featuring two hydrogen atoms in its central cavity, is a valuable precursor for the synthesis of a wide range of metallophthalocyanines via subsequent metal insertion reactions. This two-step approach allows for the incorporation of metals that may not be suitable for direct templated cyclotetramerization.

The formation of the phthalocyanine macrocycle from phthalonitrile precursors is a complex process. researchgate.netresearchgate.net The generally accepted mechanism for metal-templated cyclotetramerization involves the initial formation of a metal-containing intermediate, followed by a series of nucleophilic additions and eliminations. The reaction proceeds through several stages, including the formation of iminoisoindolenine intermediates, which then oligomerize around the metal template. The final step is an intramolecular cyclization and aromatization to yield the highly stable 18 π-electron phthalocyanine ring system.

Functionalization Strategies on the Dodecyl Moiety for Tailored Properties

The long alkyl dodecyl chain attached to the phthalonitrile core offers a versatile platform for further functionalization, enabling the tailoring of the final phthalocyanine's properties. While direct modification of the dodecyl group on the preformed macrocycle can be challenging, a more strategic approach involves the synthesis of this compound analogues with a functional group already incorporated at the terminus of the alkyl chain. For example, starting with a ω-bromo- or ω-hydroxy-dodecyl-substituted phthalonitrile would allow for post-synthetic modifications of the resulting phthalocyanine. This could include grafting the phthalocyanine onto polymers, surfaces, or other molecules of interest, thereby creating advanced materials with specific functionalities.

Reactivity of the Nitrile Groups Beyond Phthalocyanine Formation: Exploration of Other Cycloaddition Products

While the cyclotetramerization to form phthalocyanines is the most prominent reaction of this compound, the nitrile groups are inherently capable of participating in other types of cycloaddition reactions. researchgate.netyoutube.com The exploration of these alternative reaction pathways can lead to the synthesis of novel heterocyclic compounds with unique structures and properties.

For instance, [3+2] cycloaddition reactions are a possibility. Nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. researchgate.netnih.govresearchgate.netadelaide.edu.au The reaction conditions for these cycloadditions would need to be carefully controlled to compete with the highly favorable phthalocyanine formation. The use of specific catalysts or reaction conditions that favor the [3+2] cycloaddition pathway over cyclotetramerization would be essential for the successful synthesis of these alternative products.

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Azide (e.g., Sodium Azide) | Tetrazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazole derivative |

| [2+2+2] Cycloaddition | Alkynes (with metal catalyst) | Pyridine derivative |

The successful development of these alternative cycloaddition reactions would significantly broaden the synthetic utility of this compound, providing access to a new range of complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Research Applications of 4 Dodecylphthalonitrile and Its Derived Functional Materials

Precursor Role in Phthalocyanine (B1677752) Chemistry for Optoelectronic and Photonic Research

Phthalocyanines derived from 4-dodecylphthalonitrile exhibit a unique combination of properties, including intense absorption in the visible and near-infrared regions, high thermal and chemical stability, and tunable electronic characteristics. These attributes make them prime candidates for investigation in a variety of optoelectronic and photonic applications.

The synthesis of phthalocyanines from this compound allows for the creation of solution-processable organic semiconductors. The dodecyl substituents enhance solubility in organic solvents, which is a critical factor for the fabrication of electronic devices using cost-effective techniques like spin-coating and printing.

Research has demonstrated the synthesis of both peripherally and non-peripherally substituted octakis(dodecyl)phthalocyanines. For instance, peripherally substituted zinc phthalocyanine can be obtained by refluxing 4,5-bis(dodecyl)phthalonitrile with anhydrous zinc acetate (B1210297). nih.gov The synthesis of the metal-free peripherally substituted phthalocyanine is effectively achieved through the initial synthesis of a magnesium derivative followed by demetalation. nih.gov The non-peripherally substituted counterparts have also been synthesized and studied, showing different spectroscopic and electrochemical properties compared to their peripheral isomers. nih.gov

The position of the dodecyl chains on the phthalocyanine ring significantly influences the material's properties. For example, non-peripherally substituted phthalocyanines exhibit a red-shift in their Q-band absorption maximum compared to their peripherally substituted analogs, which can be advantageous for light-harvesting applications. nih.gov

Table 1: Comparison of Q-band Absorption Maxima for Dodecyl-Substituted Phthalocyanines

| Compound | Substitution Pattern | Q-band λmax (nm) |

| Metal-free Phthalocyanine | Peripheral | 704 |

| Metal-free Phthalocyanine | Non-peripheral | 725 |

| Zinc Phthalocyanine | Peripheral | 679 |

| Zinc Phthalocyanine | Non-peripheral | 698 |

Data sourced from studies on octakis(dodecyl)phthalocyanines. nih.gov

Phthalocyanines are excellent electron-donating materials and have been extensively studied in organic photovoltaics (OPVs). Their strong absorption in the red and near-infrared regions of the solar spectrum allows for efficient light harvesting. The dodecyl groups enhance the solubility and processability of these materials, facilitating their incorporation into the active layer of OPV devices. researchgate.net

In the context of dye-sensitized solar cells (DSSCs), phthalocyanines are promising sensitizers due to their intense color and excellent stability. rsc.org The design of asymmetrically substituted "push-pull" phthalocyanines, where the macrocycle is functionalized with both electron-donating and electron-withdrawing/anchoring groups, is a key strategy to improve performance. The dodecyl groups can act as part of the electron-donating component, while a carboxylic acid group, for instance, can serve as the anchor to the semiconductor (e.g., TiO₂) surface. nih.govresearchgate.net This molecular engineering facilitates efficient electron injection from the excited dye into the semiconductor's conduction band, a critical step in the operation of a DSSC. consensus.app

Table 2: Key Parameters of a Zinc Phthalocyanine-Based Organic Solar Cell

| Parameter | Value |

| Power Conversion Efficiency (PCE), η | 1.28 ± 0.05% |

| Fill Factor (FF) | 0.48 |

| Ideality Factor (n) | - |

| Barrier Height (ϕb) | - |

| Junction/Interfacial Resistance (Rs) | - |

Data for an Ag/ZnPc/PEDOT:PSS/ITO device.

Phthalocyanines with their extensive π-conjugated systems are known to exhibit significant third-order non-linear optical (NLO) properties. researchgate.net These properties are of great interest for applications in optical limiting, which is a mechanism to protect sensitive optical sensors and human eyes from high-intensity laser radiation. Materials with strong NLO response show a decrease in transmittance with increasing incident light intensity.

Studies on alkyl-substituted phthalocyanines have revealed strong reverse saturable absorption (RSA) behavior, which is a key mechanism for optical limiting. researchgate.net In one study, Z-scan techniques were used to investigate the NLO properties of tetra tert-butyl phthalocyanine and its zinc derivative. With nanosecond laser pulses, these compounds exhibited strong RSA, and with femtosecond pulses, three-photon absorption was observed. researchgate.net

The introduction of long alkyl chains like dodecyl can influence the aggregation behavior of the phthalocyanine molecules, which in turn affects their NLO properties. The tailorability of the phthalocyanine structure, including the peripheral substituents and the central metal atom, allows for the fine-tuning of the NLO response for specific applications. researchgate.net

Table 3: Non-Linear Optical Properties of Alkyl Phthalocyanines

| Property | Observation |

| With Femtosecond Pulses (800 nm) | |

| Non-linear Absorption | Three-photon absorption |

| With Nanosecond Pulses (532 nm) | |

| Non-linear Absorption | Strong reverse saturable absorption |

| Optical Limiting | |

| Limiting Threshold | As low as 0.45 J/cm² |

Data from a study on tetra tert-butyl phthalocyanines. researchgate.net

Role in Supramolecular Chemistry and Controlled Self-Assembly Studies

The dodecyl chains attached to the phthalocyanine core, derived from this compound, play a crucial role in directing the self-assembly of these molecules into well-defined supramolecular structures. This ability to form ordered architectures is fundamental to their application in thin-film devices and as functional materials with anisotropic properties.

The long, flexible dodecyl chains promote the self-organization of phthalocyanine molecules into ordered assemblies, such as columnar stacks. These stacks can form thin films with a high degree of molecular ordering. Techniques like spin-coating followed by thermal annealing can be used to produce highly organized films. Upon heating, phthalocyanines that are initially in a disordered arrangement can rearrange into well-ordered films with distinct mesogenic patterns.

The ability to control the molecular arrangement in thin films is critical for optimizing charge transport in organic electronic devices. In ordered columnar structures, the π-π stacking of the phthalocyanine cores can create efficient pathways for charge carriers to move through the material, enhancing the performance of devices like organic field-effect transistors and solar cells.

The presence of multiple long alkyl chains, such as dodecyl groups, can induce liquid crystalline behavior in phthalocyanines. These molecules can exhibit discotic mesophases, where the disc-shaped phthalocyanine cores stack into columns, and these columns arrange themselves into a two-dimensional lattice. rsc.org This behavior is a form of thermotropic liquid crystallinity, where the phase transitions are driven by changes in temperature.

Research has shown that phthalocyanines bearing four non-peripheral 2-butyloctyloxy sidechains exhibit liquid-crystal behavior. nih.govconsensus.app Similarly, multinuclear phthalocyanine derivatives have been shown to exhibit discotic columnar mesophases. rsc.org On cooling from the isotropic liquid state, these materials can form one or more distinct liquid crystalline phases before solidifying. rsc.org The resulting materials can become highly viscous or even glass-like at room temperature while retaining the ordered mesophase structure. rsc.org This combination of fluidity at higher temperatures and ordered structure in the solid state is a hallmark of liquid crystalline materials and is crucial for their application in displays and sensors.

Catalytic Applications of Metal-Phthalocyanine Derivatives

Metal-phthalocyanine complexes derived from this compound and its isomers are promising candidates for a variety of catalytic applications due to their unique electronic properties, thermal stability, and ability to coordinate with a wide range of metal ions. The long dodecyl chains enhance the solubility of these macrocyclic compounds in organic solvents, which is advantageous for their application in homogeneous catalysis and for processing into heterogeneous catalytic systems.

Development of Homogeneous and Heterogeneous Catalysts for Organic Transformations

Phthalocyanine complexes, including those with dodecyl substituents, have been investigated as catalysts for various organic transformations. The catalytic activity is highly dependent on the central metal ion and the peripheral substituents.

In the realm of heterogeneous catalysis , peripherally substituted cobalt phthalocyanine complexes have been covalently linked to modified synthetic carbons. These materials have been tested in the catalytic oxidation of dodecane-1-thiol in organic solvents acs.org. Research has indicated that the catalytic activity of covalently linked cobalt phthalocyanine sulfonamides is generally higher than that of the corresponding sulfonic acids acs.org. The length of the linker and the surface concentration of the phthalocyanine complexes have also been identified as influential factors on the catalytic performance of these systems acs.org. Such catalysts show potential for application in industrial processes like the Merox process for sweetening petroleum products acs.org.

While direct studies on this compound-derived catalysts for a broad range of organic transformations are not extensively detailed in the available literature, the principles established for other substituted phthalocyanines provide a strong basis for their potential. For instance, various metal phthalocyanines (MPcs) have demonstrated catalytic activity in selective organic transformations, including oxidation-reduction processes and electron transfer reactions longdom.org. Examples include the use of AlPc for the cyanosilylation of aldehydes and ketones, and PdPc for Suzuki and Heck coupling reactions longdom.org. The functionalization with dodecyl groups is anticipated to enhance their solubility and, therefore, their utility in homogeneous catalytic systems.

Research in Electrocatalysis and Photocatalysis

The rich redox chemistry of metal phthalocyanines makes them highly suitable for applications in electrocatalysis and photocatalysis. The dodecyl substituents play a crucial role in modulating the electrochemical properties and facilitating the formation of ordered structures on electrode surfaces.

Electrocatalysis:

The electrochemical behavior of phthalocyanines derived from dodecylphthalonitrile isomers, such as 3,6-bis(dodecyl)phthalonitrile and 4,5-bis(dodecyl)phthalonitrile, has been a subject of detailed investigation nih.govacs.org. Cyclic voltammetry studies of these compounds reveal multiple redox processes acs.org. For instance, ferrocenylbutoxy-bearing dodecylated phthalocyanines exhibit up to five different redox processes in dichloromethane (B109758) acs.org.

The position of the dodecyl substituents on the phthalocyanine ring significantly influences the electrochemical properties. A study comparing non-peripherally and peripherally octakis(dodecyl)-substituted phthalocyanines found that the substitution pattern affects dimerization upon oxidation nih.gov. Peripherally substituted phthalocyanines show cyclic voltammetry features consistent with the formation of dimeric intermediates ([Pc][Pc+]) upon oxidation, a behavior not observed in their non-peripherally substituted counterparts nih.gov. This difference is attributed to the closer inter-macrocyclic distance in peripherally substituted complexes, which facilitates stronger core-to-core interactions ufs.ac.za. Metalation of these dodecyl-substituted phthalocyanines has been shown to shift all redox potentials to lower values nih.gov.

Table 1: Electrochemical Properties of Dodecyl-Substituted Phthalocyanines

| Compound Type | Substitution Pattern | Key Electrochemical Feature | Reference |

|---|---|---|---|

| Ferrocene-Bearing Dodecylated Phthalocyanines | Mixed peripheral and non-peripheral | Up to five redox processes observed in dichloromethane. | acs.org |

| Octakis(dodecyl)phthalocyanines | Peripheral | Evidence of dimerization to form [Pc][Pc+] upon oxidation. | nih.gov |

| Octakis(dodecyl)phthalocyanines | Non-peripheral | No evidence of dimerization upon oxidation. | nih.gov |

Photocatalysis:

Phthalocyanines are effective photosensitizers for the photocatalytic degradation of organic pollutants in wastewater nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net. Their strong absorption in the visible region of the electromagnetic spectrum allows them to harness sunlight to generate reactive oxygen species (ROS), which then degrade pollutants mdpi.comresearchgate.net. By immobilizing phthalocyanine dyes on various supports, hybrid materials can be created that extend their light absorption into the visible spectrum, complementing the UV light absorption of many semiconductor supports like TiO2 rsc.orgacs.orgmdpi.com.

While specific studies focusing solely on this compound-derived photocatalysts are limited, the general principles of phthalocyanine photocatalysis are applicable. The dodecyl groups can enhance the interaction of the photocatalyst with organic pollutants and improve the stability of the catalyst in non-aqueous environments. Research on various substituted metal phthalocyanines has demonstrated their ability to degrade pollutants such as phenols, anilines, and sulfamethoxazole (B1682508) nih.govacs.orgmdpi.com. For example, iron(III) phthalocyanine-modified TiO2 has been shown to significantly enhance the photodegradation of p-aminobenzoic acid and aniline (B41778) compared to unmodified TiO2 acs.org.

Bio-Inspired Materials Research and Sensing Applications

The unique photophysical and chemical properties of phthalocyanines derived from this compound make them valuable components in the development of advanced materials for biomedical applications, including imaging, sensing, and therapy.

Exploration as Advanced Imaging Probes and Biosensors

Phthalocyanines are known for their strong fluorescence in some cases, which is a key characteristic for their use as imaging probes nih.govnih.gov. The introduction of dodecyl chains can influence the aggregation behavior of the phthalocyanine molecules, which in turn affects their fluorescence properties. While the development of fluorescent probes from this compound is a promising area, specific research on their application as advanced imaging probes is not yet extensively reported in the literature.

In the field of biosensors , metal phthalocyanines have been utilized as chemical modifiers on electrode surfaces to reduce the overpotentials of electrochemical reactions, making them suitable for detecting various analytes up.ac.za. For instance, a manganese phthalocyanine with terminal alkyne substituents has been used to mimic the function of biological elements for the detection of organic pesticides up.ac.za. The dodecyl groups in this compound-derived phthalocyanines could enhance the formation of stable, ordered films on electrode surfaces, which is a critical aspect of biosensor design mdpi.com. However, detailed studies on the application of these specific compounds in biosensors are still an emerging area of research.

Photodynamic Therapy (PDT) Research: Role as Photosensitizer Materials

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that destroy malignant cells nih.gov. Phthalocyanines are excellent candidates for photosensitizers due to their strong absorption in the red and near-infrared regions of the spectrum, where light has deeper tissue penetration mdpi.comresearchgate.net.

Zinc phthalocyanines derived from 4,5-bis(dodecyl)phthalonitrile have been synthesized and evaluated for their potential in PDT mdpi.comresearchgate.net. The presence of the dodecyl groups enhances the solubility of these phthalocyanines in organic media and can influence their interaction with biological membranes. The position of the dodecyl substituents has a notable effect on the photophysical properties of the resulting phthalocyanine. For example, non-peripherally substituted octakis(dodecyl)phthalocyaninatozinc(II) exhibits a Q-band absorption maximum that is red-shifted by approximately 19 nm compared to its peripherally substituted counterpart mdpi.com. This red shift is advantageous for PDT as it allows for the use of light with deeper tissue penetration mdpi.com.

Table 2: Photophysical Properties of Dodecyl-Substituted Zinc Phthalocyanines for PDT Research

| Compound | Substitution Pattern | Q-band λmax (nm) | Significance for PDT | Reference |

|---|---|---|---|---|

| octakis(dodecyl)phthalocyaninatozinc(II) | Non-peripheral | 698 | Stronger candidate for PDT due to deeper tissue penetration of light at this wavelength. | mdpi.com |

| octakis(dodecyl)phthalocyaninatozinc(II) | Peripheral | 679 | - | mdpi.com |

The synthesis of novel amphiphilic zinc(II) phthalocyanines has also been explored to improve their delivery in biological systems nih.gov. These compounds, when formulated with agents like Cremophor EL, show high photocytotoxicity against cancer cell lines nih.gov. The efficiency of a phthalocyanine as a photosensitizer is also related to its ability to generate singlet oxygen. Zinc(II) phthalocyanines are known to have high singlet oxygen quantum yields, making them highly valuable for PDT applications researchgate.netresearchgate.net. The dodecyl substituents can help to prevent aggregation in aqueous environments, which is crucial for maintaining their photoactivity .

Theoretical and Computational Investigations into 4 Dodecylphthalonitrile and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like 4-Dodecylphthalonitrile. researchgate.netmdpi.com DFT calculations can provide detailed information about the distribution of electrons within the molecule, its orbital energies, and how it interacts with light, which is fundamental to understanding its spectroscopic properties. researchgate.net

DFT studies on substituted phthalonitriles have demonstrated that the nature and position of the substituent group significantly influence the electronic properties of the entire molecule. researchgate.netcyberleninka.ru For this compound, the electron-donating nature of the dodecyl group is expected to affect the electron density of the phthalonitrile (B49051) ring. This, in turn, influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption spectra. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and a shift in absorption to longer wavelengths.

Theoretical calculations on similar phthalonitrile derivatives have been used to predict and interpret experimental spectroscopic data, such as FT-IR, UV-Vis, and NMR spectra. researchgate.netmjcce.org.mk By calculating the vibrational frequencies, electronic transitions, and chemical shifts, DFT can provide a basis for the assignment of experimental spectra. For instance, in a study of a functionalized phthalonitrile, DFT calculations were used to corroborate the molecular structure determined by X-ray crystallography and to assign vibrational modes observed in the FT-IR spectrum. researchgate.net

Below is a hypothetical data table summarizing the kind of electronic and spectroscopic data that could be obtained for this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a common functional and basis set for such investigations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and the energy of the lowest electronic transition. |

| Dipole Moment | 5.2 D | Provides insight into the polarity of the molecule. |

| Key Vibrational Frequencies | ~2230 cm⁻¹ (C≡N stretch) | Corresponds to the characteristic nitrile group vibration in the IR spectrum. |

| Main Electronic Transition (λmax) | ~290 nm | Predicts the wavelength of maximum absorption in the UV-Vis spectrum. |

This table is illustrative and presents expected values based on studies of similar molecules.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Self-Assembly Mechanism Elucidation

The amphiphilic nature of this compound, with its hydrophobic dodecyl tail and hydrophilic phthalonitrile head, suggests a strong tendency to self-assemble in solution to form organized aggregates. Molecular Dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of a molecular system, providing detailed insights into the mechanisms of self-assembly and aggregation. comp-physics-lincoln.orgresearchgate.netnih.govbrandeis.edu

MD simulations can model the interactions between multiple this compound molecules and the surrounding solvent, tracking their movements and orientations over time. This allows for the visualization and analysis of the spontaneous formation of structures such as micelles or other aggregates. The simulations can reveal the critical steps in the aggregation process, from the initial clustering of a few molecules to the formation of larger, stable structures. The driving forces for this self-assembly, including hydrophobic interactions between the dodecyl chains and π-π stacking of the phthalonitrile rings, can be quantified.

A typical MD simulation setup to study the aggregation of this compound would involve placing a number of these molecules in a simulation box with a solvent (e.g., water) and observing their behavior over a period of nanoseconds to microseconds. The following table outlines key parameters and expected observations from such a simulation.

| Simulation Parameter | Typical Value/Setting | Expected Observation |

| Number of this compound Molecules | 100 - 1000 | Formation of stable aggregates. |

| Solvent | Water (e.g., TIP3P model) | Segregation of hydrophobic tails from the solvent. |

| Force Field | CHARMM or AMBER | Accurate representation of intermolecular forces. |

| Simulation Time | 100 ns - 1 µs | Observation of the full aggregation process from monomers to stable structures. |

| Analysis | Radial Distribution Functions, Cluster Analysis | Quantification of the structure and size of the aggregates. |

This table is illustrative of a potential MD simulation setup and expected outcomes.

Quantum Chemical Calculations for Prediction of Reactivity and Stability

Quantum chemical calculations, which encompass a range of methods including DFT, are essential for predicting the chemical reactivity and stability of molecules. mdpi.com For this compound, these calculations can identify the most reactive sites within the molecule and provide a quantitative measure of its stability. nih.govnih.gov

The reactivity of the nitrile groups in aromatic compounds is a key aspect of their chemistry. fiveable.melibretexts.org Quantum chemical methods can be used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbital densities, and the Fukui function. nih.gov These descriptors help in predicting how this compound will interact with other chemical species, for example, in nucleophilic addition reactions at the nitrile carbons. The electron-withdrawing nature of the nitrile groups makes the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. The dodecyl group, being electron-donating, can modulate this reactivity.

A theoretical study on the curing mechanism of phthalonitrile resins promoted by aromatic amines utilized DFT to elucidate the reaction pathways, identifying the rate-determining step as the initial nucleophilic addition of the amine to a nitrile group. Similar approaches could be applied to understand the reactivity of this compound in various chemical environments.

The following table presents some key reactivity and stability descriptors that can be obtained from quantum chemical calculations for this compound.

| Descriptor | Calculated Value (Hypothetical) | Implication for Reactivity and Stability |

| Mulliken Charge on Nitrile Carbon | +0.15 e | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| LUMO Density on Nitrile Group | High | Suggests this is a primary site for accepting electrons in a reaction. |

| Heat of Formation | -150 kJ/mol | Provides a measure of the molecule's thermodynamic stability. |

| C-CN Bond Dissociation Energy | 450 kJ/mol | Indicates the strength of the bond connecting the nitrile group to the aromatic ring. |

This table is illustrative and presents expected values based on general principles and studies of similar molecules.

Future Research Directions and Translational Challenges in 4 Dodecylphthalonitrile Science

Development of More Efficient and Sustainable Synthetic Pathways

The future of 4-dodecylphthalonitrile applications is intrinsically linked to the development of improved synthetic methodologies. Current research is focused on creating pathways that are not only higher in yield and purity but also align with the principles of green chemistry.

Key Research Objectives:

Catalyst Innovation: Exploring novel catalytic systems, including metal-based and organocatalysts, to enhance reaction rates and selectivity, thereby reducing the formation of unwanted byproducts.

Alternative Reaction Media: Investigating the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Flow Chemistry Adoption: Implementing continuous flow processes for the synthesis of this compound and its derivatives. This approach offers superior control over reaction parameters, leading to improved consistency and scalability while minimizing waste.

Microwave-Assisted Synthesis: Further exploration of microwave irradiation as an energy source to accelerate reaction times and potentially improve yields in the synthesis of phthalocyanines from phthalonitrile (B49051) precursors. researchgate.net

Translational Challenges:

Cost-Effectiveness: The development of sustainable methods must be balanced with economic viability to ensure widespread adoption in industrial settings.

Scalability: Laboratory-scale successes in green synthesis need to be translated into robust and scalable industrial processes without compromising efficiency or product quality.

Rational Design of Next-Generation Functional Materials with Tailored Properties

The dodecyl chain in this compound imparts unique solubility and processing characteristics, making it an attractive building block for a new generation of functional materials. The long alkyl chain can influence the self-assembly and liquid crystalline behavior of resulting materials.

Future research will heavily rely on computational modeling and predictive design to tailor the properties of these materials for specific applications.

Areas of Focus:

Advanced Polymers: The synthesis of novel thermosetting polymers and copolymers based on this compound is a key area of interest. Research will focus on enhancing thermal stability, mechanical strength, and dielectric properties for applications in high-performance composites and microelectronics.

Liquid Crystals: Investigating the liquid crystalline properties of this compound derivatives is a promising avenue. The interplay between the rigid phthalonitrile core and the flexible dodecyl tail could lead to the development of novel liquid crystal phases with unique electro-optical properties for display and sensor technologies. The synthesis of molecules with specific structures, such as those containing a cyanobiphenyl group attached to a long chain, has been shown to exhibit rich liquid crystal polymorphism, including twist-bend nematic and smectic phases.

Phthalocyanine (B1677752) Derivatives: this compound serves as a crucial precursor for the synthesis of substituted phthalocyanines. These macrocyclic compounds have diverse applications in areas such as catalysis, sensing, and photodynamic therapy. Future work will involve the synthesis of asymmetrically substituted and multicomponent phthalocyanine systems to fine-tune their electronic and optical properties. For instance, ferrocene-bearing dodecylated phthalocyanines have been synthesized and their electrochemical behavior studied, demonstrating the potential for creating complex, functional molecules. acs.org

Translational Challenges:

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of this compound-based materials and their macroscopic properties is essential for predictive design.

Processing and Fabrication: Developing reliable and scalable methods for processing these new materials into desired forms, such as thin films, fibers, and bulk components, is a significant engineering challenge.

Integration into Hybrid Systems and Nanocomposites for Enhanced Performance

The incorporation of this compound-based materials into hybrid systems and nanocomposites offers a pathway to creating materials with synergistic properties that surpass those of their individual components.

Future Research Directions:

Polymer Nanocomposites: Dispersing nanofillers, such as carbon nanotubes, graphene, or metallic nanoparticles, within a this compound-based polymer matrix can lead to significant improvements in mechanical strength, thermal conductivity, and electrical properties. Research will focus on achieving uniform dispersion and strong interfacial adhesion between the filler and the matrix. The preparation of polyurethane nanocomposites with various carbon nanoparticles has been shown to result in advanced performance compared to the parent polymers. rsc.org

Organic-Inorganic Hybrids: Creating hybrid materials by covalently bonding this compound derivatives to inorganic frameworks, such as silica (B1680970) or metal oxides, can result in materials with enhanced thermal stability and novel optical or electronic properties.

Surface Modification: Utilizing this compound as a surface modifying agent for nanoparticles or other substrates can improve their compatibility with organic matrices and introduce new functionalities.

Translational Challenges:

Interfacial Engineering: Controlling the interface between the this compound-based component and the other materials in the hybrid system is critical to achieving desired performance enhancements.

Long-Term Stability: Ensuring the long-term stability and durability of these complex multicomponent systems under operational conditions is a key challenge for their practical application.

Interdisciplinary Research Frontiers and Emerging Technological Applications

The unique properties of this compound and its derivatives are expected to drive innovation at the intersection of chemistry, materials science, physics, and engineering, opening up new technological frontiers.

Emerging Applications:

Organic Electronics: The potential for creating materials with tailored dielectric properties makes this compound a candidate for use in organic field-effect transistors (OFETs), capacitors, and other electronic components. The field of organic electronics is motivated by the potential for mass-producing inexpensive and sustainable electronic devices. spie.org

Advanced Coatings and Adhesives: The high thermal stability and chemical resistance of polymers derived from this compound make them suitable for developing advanced coatings and adhesives for demanding environments, such as in the aerospace and automotive industries.

Sensors and Actuators: The responsiveness of liquid crystalline materials to external stimuli, such as electric fields or temperature, could be harnessed in sensors and actuators based on this compound derivatives.

Energy Storage: The development of polymer-based dielectrics with high energy density is a critical area of research. The dielectric properties of polymers play a pivotal role in advanced materials for energy storage. mdpi.com

Interdisciplinary Research Needs:

Advanced Characterization: Utilizing sophisticated characterization techniques, such as advanced spectroscopy and microscopy, is crucial for understanding the structure and dynamics of this compound-based systems at the molecular level.

Computational Modeling: The use of multiscale modeling and simulation will be instrumental in predicting material properties and guiding the design of new materials and devices.

Collaborative Research: Fostering collaboration between chemists, materials scientists, physicists, and engineers will be essential to accelerate the pace of discovery and innovation in the field of this compound science.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Dodecylphthalonitrile, and how can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. Key parameters include temperature control (e.g., maintaining 60–80°C for cyanation), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors (e.g., dodecyl bromide and phthalonitrile derivatives). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as unreacted dodecyl halides. Optimization studies should include kinetic monitoring using TLC or HPLC to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR to confirm alkyl chain integration and nitrile functionality.

- FT-IR : Peaks at ~2230 cm verify the C≡N stretch.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 255.4 for CHN).

- Elemental Analysis (EA) : Confirms C, H, and N percentages within ±0.3% of theoretical values.

Reproducibility requires triplicate measurements and cross-validation with reference standards (e.g., NIST-certified compounds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers away from oxidizers and heat sources.

- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) and SDS guidelines for first aid .

Q. How can researchers design experiments to investigate the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility Screening : Test in solvents of varying polarity (e.g., hexane, acetone, DMSO) using gravimetric analysis.

- Stability Studies : Monitor degradation under UV light, heat (40–80°C), and acidic/basic conditions via HPLC or UV-Vis spectroscopy.

- Data Interpretation : Plot solubility vs. Hansen solubility parameters to identify optimal solvents for reaction media .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting anomalies) when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism of the dodecyl chain). Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to quantify energy barriers.

- Isotopic Labeling : Use N-labeled nitriles to simplify splitting patterns.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for optimizing the synthesis of phthalocyanines using this compound to minimize regioisomeric mixtures?

- Methodological Answer : Disubstituted phthalonitriles like this compound often yield single-isomer phthalocyanines due to steric and electronic symmetry. Key steps: